molecular formula C18H18FN7O B12638531 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

Cat. No.: B12638531
M. Wt: 367.4 g/mol
InChI Key: UCDVACVFNFMBPR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is a synthetic compound that features both indole and purine moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the purine ring is a fundamental component of nucleotides, which are essential for DNA and RNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The purine moiety can be introduced through nucleophilic substitution reactions involving halogenated purines and appropriate amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used to investigate the role of indole and purine derivatives in biological systems, including their interactions with proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases by competing with ATP for binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, increase its binding affinity to target proteins, and improve its overall pharmacokinetic profile.

Properties

Molecular Formula

C18H18FN7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C18H18FN7O/c19-12-1-2-14-13(7-12)11(8-22-14)3-5-20-15(27)4-6-21-17-16-18(24-9-23-16)26-10-25-17/h1-2,7-10,22H,3-6H2,(H,20,27)(H2,21,23,24,25,26)

InChI Key

UCDVACVFNFMBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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